molecular formula C18H34O B1609423 cis-9-Octadecenal CAS No. 2423-10-1

cis-9-Octadecenal

Cat. No.: B1609423
CAS No.: 2423-10-1
M. Wt: 266.5 g/mol
InChI Key: ZENZJGDPWWLORF-KTKRTIGZSA-N
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Description

cis-9-Octadecenal (CAS: 5090-41-5), also known as olealdehyde or (Z)-9-octadecenal, is a long-chain fatty aldehyde with the molecular formula C₁₈H₃₄O and a molecular weight of 266.4620 g/mol . It features a cis-configured double bond at the 9th carbon of the 18-carbon chain, terminating in an aldehyde functional group. This structural configuration confers unique physicochemical properties, including moderate polarity and reactivity typical of aldehydes. It is used in flavor/fragrance industries and as a biochemical intermediate .

Preparation Methods

Preparation Methods and Synthetic Routes

Oxidation of Oleic Acid

One classical approach to prepare cis-9-octadecenal involves the selective oxidation of oleic acid or its derivatives. Oleic acid (cis-9-octadecenoic acid) contains the same cis double bond and can be chemically converted to the aldehyde via controlled oxidation.

  • Oxidizing Agents: Potassium permanganate (KMnO4) and ozone (O3) are commonly used oxidants.
  • Reaction Conditions: The oxidation is carefully controlled to avoid over-oxidation to carboxylic acids. Mild conditions and stoichiometric control are critical.
  • Outcome: Partial oxidation cleaves the carboxyl group, yielding the aldehyde at the terminal position while preserving the cis double bond.

This method is useful for laboratory-scale synthesis but may present challenges in selectivity and yield for industrial applications.

Hydroformylation of Olefins

Hydroformylation is the predominant industrial method for synthesizing this compound. This process involves the catalytic addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin.

  • Starting Material: Long-chain olefins, typically derived from petrochemical or natural sources, containing a terminal or internal double bond.
  • Catalysts: Rhodium or cobalt-based catalysts are employed to facilitate the reaction.
  • Reaction Conditions: High pressure (several atmospheres) and elevated temperatures (typically 80–150°C) optimize yield and selectivity.
  • Mechanism: The olefin reacts with synthesis gas (a mixture of CO and H2), forming an aldehyde with high regio- and stereoselectivity.
  • Advantages: This method allows for large-scale production with high purity and yield of this compound.

Alternative Synthetic Routes

Other synthetic approaches include:

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Advantages Disadvantages
Oxidation of Oleic Acid Oleic acid KMnO4, O3 Mild temperature, controlled Simple, direct from natural acid Risk of over-oxidation, low selectivity
Hydroformylation of Olefins Long-chain olefins Rhodium or cobalt catalyst High pressure, elevated temp High yield, industrial scale Requires specialized equipment
Partial Reduction Oleic acid esters DIBAL-H Low temperature Selective reduction Sensitive reagents, costly
Wittig/HWE Reactions Aldehydes/Phosphonium salts Phosphonium ylides, bases Organic solvents, variable Precise stereochemistry control Multi-step, complex synthesis

Detailed Research Findings

  • Hydroformylation Efficiency: Studies indicate rhodium catalysts provide superior regioselectivity and cis-stereoselectivity in hydroformylation, producing this compound with minimal isomerization or side products. Reaction parameters such as ligand choice and gas ratios critically influence the outcome.

  • Oxidation Selectivity: Ozonolysis followed by reductive workup can yield this compound from oleic acid derivatives with good retention of the cis double bond. However, controlling reaction time and temperature is essential to prevent cleavage of the double bond or over-oxidation.

  • Storage and Handling: this compound is sensitive to oxidation and polymerization; therefore, freshly prepared samples are recommended for research use. Proper storage at low temperatures (-20°C to -80°C) and protection from light and oxygen are advised to maintain compound integrity.

Practical Preparation Protocol Example (Hydroformylation)

  • Setup: Charge a high-pressure reactor with the olefin substrate and rhodium catalyst complex.
  • Reaction: Introduce synthesis gas (CO/H2 mixture) at 50–100 atm pressure.
  • Temperature: Maintain at 100–150°C for 6–12 hours.
  • Workup: Cool the reactor, release pressure, and isolate the aldehyde by distillation or chromatography.
  • Purification: Use vacuum distillation to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-9-octadecenal can undergo oxidation reactions to form carboxylic acids. For example, it can be oxidized to oleic acid using strong oxidizing agents.

    Reduction: It can be reduced to the corresponding alcohol, cis-9-octadecenol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrogenation to form stearaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Addition: Hydrogen gas in the presence of a catalyst for hydrogenation.

Major Products Formed:

    Oxidation: Oleic acid.

    Reduction: Cis-9-octadecenol.

    Addition: Stearaldehyde (from hydrogenation).

Scientific Research Applications

Chemistry

Cis-9-Octadecenal serves as a starting material in the synthesis of various organic compounds. Its double bond allows it to participate in numerous chemical reactions, including:

  • Oxidation to form carboxylic acids (e.g., oleic acid).
  • Reduction to generate alcohols (e.g., cis-9-octadecenol).
  • Addition reactions , such as hydrogenation to produce stearaldehyde.

Biology

In biological research, this compound is studied for its role in:

  • Cell Signaling : It modulates various cellular processes and can interact with cell membrane receptors.
  • Pheromone Studies : Used in insect behavior research due to its role as a pheromone.

Medicine

The compound has potential applications in medicine, particularly in drug development. It is being investigated for its ability to modulate biological pathways, which could lead to new therapeutic agents targeting inflammatory diseases and other conditions.

Industrial Applications

This compound is utilized in the production of:

  • Fragrances and Flavors : Its characteristic odor makes it valuable in the cosmetic and food industries.
  • Surfactants and Lubricants : As an intermediate compound, it contributes to the formulation of various specialty chemicals.

This compound exhibits notable biological activities , including:

Antimicrobial Properties

Research indicates significant antimicrobial activity against pathogens such as:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.2 mg/mL
Pseudomonas aeruginosa0.3 mg/mL

This activity is attributed to its interference with bacterial quorum sensing mechanisms, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce nitric oxide production in macrophages exposed to inflammatory stimuli. The results are summarized below:

TreatmentNO Production (μM)% Inhibition
Control12.5-
LPS25.0-
This compound (100 μg/mL)10.060%
Dexamethasone (1 μM)8.068%

These findings suggest its potential as an anti-inflammatory agent comparable to established drugs.

Antioxidant Activity

Although less potent than other compounds, this compound has shown antioxidant properties through various assays, indicating its ability to scavenge free radicals.

Case Studies

  • Marine Natural Products : A study highlighted the compound's potential in treating chronic inflammatory diseases due to its anti-inflammatory properties derived from marine extracts.
  • Propolis Extracts : Research indicated that this compound enhances the antimicrobial efficacy of propolis against common pathogens, showcasing its relevance in traditional medicine.

Mechanism of Action

Cis-9-octadecenal exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cell membrane receptors and enzymes, modulating signaling pathways and cellular responses. The exact mechanism of action depends on the specific context and application, but it often involves the regulation of gene expression and protein activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-9-Hexadecenal (C₁₆H₃₀O)

  • Molecular Weight : 238.4088 g/mol .
  • CAS : 56219-04-4.
  • Key Differences: Shorter carbon chain (C16 vs. C18), reducing hydrophobicity. Lower molecular weight results in higher volatility compared to cis-9-Octadecenal. Applications: Used in gas chromatography (GC) analysis for retention time calibration, as noted in NIST datasets .

cis-9-Octadecene (C₁₈H₃₆)

  • Molecular Weight : 252.48 g/mol .
  • Key Differences: Lacks the aldehyde group, making it a non-polar hydrocarbon. Lower reactivity due to the absence of a functional group. Applications: Primarily used as a solvent or inert medium in industrial processes .

cis-9-Octadecenoic Acid (Oleic Acid) (C₁₈H₃₄O₂)

  • Molecular Weight : 282.46 g/mol .
  • CAS : 112-80-1.
  • Key Differences :
    • Carboxylic acid functional group instead of an aldehyde.
    • Higher polarity and acidity (pKa ~5.0) due to the -COOH group.
    • Applications: Widely used in soaps, lubricants, and food additives .

cis-9-Octadecenol (C₁₈H₃₆O)

  • Molecular Weight : 268.48 g/mol .
  • CAS : 143-28-2.
  • Key Differences :
    • Hydroxyl (-OH) group instead of an aldehyde.
    • Reduced reactivity but increased hydrogen-bonding capacity.
    • Applications: Emollient in cosmetics and surfactant precursor .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Applications
This compound C₁₈H₃₄O 266.46 Aldehyde 5090-41-5 Fragrances, biochemical intermediates
cis-9-Hexadecenal C₁₆H₃₀O 238.41 Aldehyde 56219-04-6 GC calibration standard
cis-9-Octadecene C₁₈H₃₆ 252.48 Alkene N/A Industrial solvent
cis-9-Octadecenoic Acid C₁₈H₃₄O₂ 282.46 Carboxylic Acid 112-80-1 Lubricants, food additives
cis-9-Octadecenol C₁₈H₃₆O 268.48 Alcohol 143-28-2 Cosmetics, surfactants

Reactivity and Stability

  • Aldehydes vs. Carboxylic Acids: this compound undergoes oxidation to form cis-9-octadecenoic acid, while the reverse requires reducing agents . Oleic acid (carboxylic acid) is more stable under ambient conditions compared to the aldehyde, which is prone to autoxidation .

Analytical Detection

  • GC-MS Performance: this compound shows distinct retention times in non-polar GC columns (e.g., DB-5MS), differentiating it from shorter-chain analogs like cis-9-Hexadecenal .

Biological Activity

Cis-9-Octadecenal, also known as oleic aldehyde, is a long-chain fatty aldehyde derived from oleic acid. This compound is noted for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its significance in various fields, including pharmaceuticals and food science, has prompted extensive research into its biological effects.

This compound has the following chemical structure:

  • Molecular Formula : C₁₈H₃₄O
  • Molecular Weight : 282.46 g/mol
  • CAS Number : 112-80-1

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , where it is believed to interfere with the quorum sensing mechanisms of these bacteria .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.2 mg/mL
Pseudomonas aeruginosa0.3 mg/mL

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that it can significantly reduce nitric oxide (NO) production in the presence of inflammatory stimuli such as lipopolysaccharides (LPS). The anti-inflammatory activity was comparable to that of dexamethasone, a well-known anti-inflammatory drug .

TreatmentNO Production (μM)% Inhibition
Control12.5-
LPS25.0-
This compound (100 μg/mL)10.060%
Dexamethasone (1 μM)8.068%

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays. Although its antioxidant activity was found to be lower compared to other compounds, it still demonstrated a notable ability to scavenge free radicals .

Case Studies

  • Marine Natural Products : A study focusing on marine extracts identified this compound as a significant bioactive compound with potential applications in treating chronic inflammatory diseases due to its anti-inflammatory properties .
  • Propolis Extracts : Research on propolis revealed that this compound contributes to the antimicrobial efficacy of propolis against common pathogens, showcasing its role in traditional medicine .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing cis-9-Octadecenal in laboratory settings?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are primary techniques for identification and quantification. For example, this compound has a retention time (RT) of 20.313 minutes in GC-MS under specific conditions . Calibration curves using pure standards and validation of detection limits are critical for reproducibility.
  • Data Interpretation : Compare RT and spectral data with reference libraries to confirm purity and structural integrity.

Q. How can researchers assess the toxicity profile of this compound in preliminary studies?

  • Methodology : Use computational tools like ProTox-II for predicting LD50 values (e.g., 5000 mg/kg, toxicity class 5 for this compound) . Validate predictions with in vitro assays such as MTT tests on cell lines or brine shrimp lethality assays.
  • Experimental Design : Include positive controls (e.g., known toxic compounds) and replicate experiments to minimize variability.

Q. What are the recommended protocols for evaluating the antioxidant activity of this compound?

  • Methodology : Employ standard antioxidant assays like DPPH radical scavenging, FRAP, or ABTS. For instance, Nazir et al. (2021) demonstrated its antioxidant potential using these methods .
  • Best Practices : Normalize activity against reference antioxidants (e.g., ascorbic acid) and report results as IC50 values.

Advanced Research Questions

Q. How can contradictory findings about this compound’s antimicrobial efficacy across studies be resolved?

  • Methodology : Conduct meta-analyses to identify variables causing discrepancies (e.g., microbial strains, concentration ranges, or growth media). Design dose-response studies under controlled conditions to isolate confounding factors .
  • Case Example : Hatami et al. (2016) reported antibacterial activity, but variations in solvent choice (polar vs. nonpolar) might influence outcomes .

Q. What experimental strategies are effective for investigating synergistic effects of this compound with other bioactive compounds?

  • Methodology : Use combinatorial assays (e.g., checkerboard dilution for antimicrobial synergy) or fractional inhibitory concentration (FIC) indices. Pair with compounds like flavonoids or terpenoids to explore additive effects .
  • Data Analysis : Apply isobolographic analysis or Chou-Talalay models to quantify synergy/antagonism.

Q. How should researchers design in vivo studies to evaluate the anti-inflammatory properties of this compound?

  • Methodology : Use animal models (e.g., BALB/c mice) with lipopolysaccharide (LPS)-induced inflammation. Measure biomarkers like TNF-α or IL-6 levels and histopathological changes in target tissues .
  • Ethical Compliance : Follow institutional guidelines for humane endpoints, anesthesia, and sample size justification to minimize animal suffering .

Q. What advanced techniques are suitable for elucidating the molecular mechanisms of this compound’s bioactivity?

  • Methodology : Perform transcriptomic profiling (RNA-seq) or proteomic analysis to identify differentially expressed genes/proteins. Molecular docking can predict interactions with targets like acetylcholinesterase (linked to antidiabetic activity) .
  • Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanistic pathways in cell-based models.

Q. Methodological Considerations for Data Integrity

Q. How can researchers address stability issues of this compound during long-term storage?

  • Protocols : Store in inert atmospheres (argon) at -20°C, shielded from light. Conduct accelerated stability testing under varying temperatures and humidity to determine degradation kinetics .
  • Quality Control : Periodically assess purity via HPLC and adjust storage conditions based on empirical data.

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methods : Use nonlinear regression (e.g., log-dose vs. response curves) or ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Consult statisticians early to optimize power analysis and avoid Type I/II errors .

Q. How should researchers integrate conflicting bioactivity data into a cohesive narrative for publication?

  • Framework : Apply systematic review principles to contextualize contradictions. Discuss limitations (e.g., assay sensitivity, compound solubility) and propose follow-up experiments to resolve ambiguities .

Q. Ethical and Reproducibility Guidelines

  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain ethics committee approval. Clearly document informed consent protocols for human cell line studies .
  • Reproducibility : Share raw data (e.g., chromatograms, assay readouts) in public repositories like Zenodo or Figshare. Pre-register experimental designs to mitigate bias .

Properties

IUPAC Name

(Z)-octadec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZJGDPWWLORF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016447
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-10-1
Record name 9-Octadecenal, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OCTADECENAL, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-9-Octadecenal
cis-9-Octadecenal
cis-9-Octadecenal
cis-9-Octadecenal
cis-9-Octadecenal
cis-9-Octadecenal

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